molecular formula C32H32N2O6 B613575 (S)-Fmoc-alpha-Methyl-N-Boc-tryptophan CAS No. 1315449-96-9

(S)-Fmoc-alpha-Methyl-N-Boc-tryptophan

Cat. No.: B613575
CAS No.: 1315449-96-9
M. Wt: 540,61 g/mole
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Description

(S)-Fmoc-alpha-Methyl-N-Boc-tryptophan is a non-natural amino acid derivative designed for solid-phase peptide synthesis (SPPS). Its structure features:

  • Fmoc (9-fluorenylmethyloxycarbonyl) protection on the alpha-amino group, enabling selective deprotection under basic conditions .
  • Boc (tert-butyloxycarbonyl) protection on the indole nitrogen (N-in position) of the tryptophan side chain, which prevents undesired side reactions during SPPS .
  • An alpha-methyl substitution on the chiral carbon, introducing steric hindrance that influences peptide backbone conformation and protease resistance .

Properties

CAS No.

1315449-96-9

Molecular Formula

C32H32N2O6

Molecular Weight

540,61 g/mole

Synonyms

(S)-Fmoc-alpha-Methyl-N-Boc-tryptophan

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃₁H₃₀N₂O₆
  • Molecular Weight : 526.59 g/mol
  • CAS Number : 143824-78-6
  • Applications : Used to incorporate conformationally constrained tryptophan residues into peptides, enhancing stability and biological activity .

Comparison with Structurally Similar Compounds

Enantiomeric Analog: Fmoc-D-Trp(Boc)-OH

  • Structure : D-enantiomer of tryptophan with Fmoc and Boc protections.
  • Molecular Formula : C₃₁H₃₀N₂O₆ (same as the L-form)
  • CAS Number : 163619-04-3 .
  • Key Difference: Chirality affects peptide folding and interactions with biological targets. D-amino acids are used to improve metabolic stability .

Non-Methylated Analog: N(alpha)-Boc-L-Tryptophan

  • Molecular Formula : C₁₆H₂₀N₂O₄
  • CAS Number : 5241-64-5 .
  • Key Difference : Lacks steric hindrance from alpha-methyl, making it more flexible but less protease-resistant .

Double-Boc Protected Analog: N-Boc-1-Boc-L-Tryptophan

  • Structure: Boc groups on both the alpha-amino and indole nitrogen.
  • Molecular Formula : C₂₀H₂₅N₃O₆
  • CAS Number : 144599-95-1 .
  • Key Difference : Dual Boc protection limits side-chain reactivity but complicates selective deprotection steps in SPPS .

Alpha-Methylated Phenylalanine Derivative: Fmoc-alpha-Me-L-Phe-OH

  • Structure : Alpha-methylated phenylalanine with Fmoc protection.
  • Molecular Formula: C₂₅H₂₃NO₄
  • CAS Number : 135944-05-7 .
  • Key Difference: Smaller aromatic side chain (phenyl vs.

Structural and Functional Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
(S)-Fmoc-alpha-Methyl-N-Boc-Tryptophan 143824-78-6 C₃₁H₃₀N₂O₆ 526.59 Alpha-methyl, Fmoc/Boc protections
Fmoc-D-Trp(Boc)-OH 163619-04-3 C₃₁H₃₀N₂O₆ 526.58 D-enantiomer, same protections
N(alpha)-Boc-L-Tryptophan 5241-64-5 C₁₆H₂₀N₂O₄ 304.35 No Fmoc or alpha-methyl
Fmoc-alpha-Me-L-Phe-OH 135944-05-7 C₂₅H₂₃NO₄ 409.46 Alpha-methyl phenylalanine derivative

Role in Peptide Stability

  • The alpha-methyl group in this compound reduces backbone flexibility, mimicking proline’s conformational restriction. This enhances resistance to enzymatic degradation compared to non-methylated analogs .
  • In contrast, Fmoc-D-Trp(Boc)-OH improves metabolic stability in therapeutic peptides by leveraging D-amino acid resistance to proteases .

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